BenchChemオンラインストアへようこそ!

2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine

Lipophilicity Drug Design LogP

2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine (CAS 853748-41-1) is a heterocyclic building block comprising a pyridine core substituted with a bromine atom at the 2-position and a 3-methyl-1H-pyrazol-1-yl moiety at the 6-position. With a molecular formula of C₉H₈BrN₃ and a molecular weight of 238.08 g·mol⁻¹, it belongs to the pyrazolylpyridine class—a privileged scaffold in kinase inhibitor design and coordination chemistry.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 853748-41-1
Cat. No. B3288900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine
CAS853748-41-1
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NC(=CC=C2)Br
InChIInChI=1S/C9H8BrN3/c1-7-5-6-13(12-7)9-4-2-3-8(10)11-9/h2-6H,1H3
InChIKeyLIKBRPBMSLWVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine (CAS 853748-41-1): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry and Catalysis


2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine (CAS 853748-41-1) is a heterocyclic building block comprising a pyridine core substituted with a bromine atom at the 2-position and a 3-methyl-1H-pyrazol-1-yl moiety at the 6-position . With a molecular formula of C₉H₈BrN₃ and a molecular weight of 238.08 g·mol⁻¹, it belongs to the pyrazolylpyridine class—a privileged scaffold in kinase inhibitor design and coordination chemistry [1]. Its bifunctional architecture, featuring both an aryl bromide handle for cross-coupling and a substituted pyrazole ring capable of metal coordination, makes it a strategic intermediate for constructing more complex pharmacophores and ligand frameworks [2].

Why 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine Cannot Be Replaced by Generic Analogs in Precision Synthesis


Although numerous bromo-pyrazolyl-pyridine regioisomers and analogs are commercially available, their interchangeability is constrained by pronounced differences in reactivity and physicochemical properties. The 2,6-substitution pattern imparts a specific steric and electronic environment that directly influences oxidative addition rates in Pd-catalyzed cross-couplings, while the mono-methyl substitution on the pyrazole ring offers a calibrated balance between lipophilicity (predicted LogP ≈ 2.34) and steric demand, distinct from both the unsubstituted (LogP ≈ 2.03) and the 3,5-dimethyl analogs [1]. Substituting the bromine with chlorine significantly reduces cross-coupling reactivity, as aryl bromides undergo oxidative addition to Pd(0) approximately one to two orders of magnitude faster than aryl chlorides under standard Suzuki-Miyaura conditions [2]. These non-trivial differences necessitate a rigorous, evidence-based approach to compound selection, as detailed in the quantitative comparisons below.

Quantitative Differentiation Evidence: 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine Versus Closest Analogs


Enhanced Lipophilicity for Optimized Pharmacokinetic Profile Relative to Unsubstituted Analog

The 3-methyl substituent on the pyrazole ring elevates the predicted partition coefficient (LogP) to 2.34, compared with 2.03 for the unsubstituted analog 2-bromo-6-(1H-pyrazol-1-yl)pyridine . This ΔLogP of +0.31 translates to an approximately 2-fold greater lipophilicity, which can enhance membrane permeability in cell-based assays while maintaining acceptable aqueous solubility [1].

Lipophilicity Drug Design LogP

Superior Cross-Coupling Reactivity of Aryl Bromide Over Aryl Chloride Analog

The C2-bromine atom of the target compound provides intrinsically higher reactivity in Pd(0)-catalyzed cross-coupling compared with the corresponding 2-chloro analog. Aryl bromides oxidatively add to Pd(0) complexes at rates approximately 10–100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This translates to higher yields, milder reaction conditions, and broader substrate scope for the target compound relative to 2-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridine [2].

Suzuki-Miyaura Coupling C-C Bond Formation Aryl Halide Reactivity

Regioisomeric Precision: 2,6- vs. 2,4-Substitution Dictates Coordination Geometry and Steric Profile

The 2,6-substitution pattern of the target compound creates a distinct steric and electronic environment versus the 2,4-regioisomer (CAS 1159817-68-1). In the 2,6-isomer, the pyrazole and bromine are positioned para to each other on the pyridine ring, maximizing the spatial separation between the metal-coordinating pyrazole and the reactive C–Br bond. In contrast, the 2,4-isomer places these groups in a meta relationship, altering the bite angle in potential bidentate complexes and the steric accessibility of the bromine for cross-coupling [1][2]. The predicted boiling point of the 2,4-isomer (351.2 ± 37.0 °C) exceeds the expected value for the 2,6-isomer, reflecting differences in intermolecular interactions .

Regiochemistry Coordination Chemistry Steric Effects

Mono-Methyl Substitution Balances Steric Bulk vs. Unsubstituted and 3,5-Dimethyl Analogs

The single methyl group at the pyrazole 3-position offers a strategic compromise between the unsubstituted analog (CAS 123640-41-5) and the 3,5-dimethyl analog (CAS 134312-61-1). The 3,5-dimethyl derivative (MW = 252.11) has been demonstrated to form stable Ni(II) and Ru(III) complexes [1][2]; however, the additional methyl group increases steric hindrance around the metal center, potentially slowing ligand substitution kinetics. The target compound, with a single methyl group, is expected to retain favorable coordination ability while offering greater synthetic tractability than the unsubstituted analog [3]. Direct comparative kinetic data for ligand substitution between these analogs have not been reported.

Steric Effects Metal Complexation Structure-Activity Relationship

Validated Purity and Characterization: 98% Assay with Full Analytical Documentation

Commercially available batches of 2-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine are supplied at ≥98% purity (HPLC) with supporting characterization including ¹H NMR and mass spectrometry [1]. This exceeds the typical 95–97% purity offered for several regioisomeric analogs , reducing the risk of confounding impurities in biological assays and providing a reliable baseline for structure-activity relationship (SAR) studies.

Quality Control Purity Procurement Specification

Optimal Application Scenarios for 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Library Synthesis via Suzuki-Miyaura Cross-Coupling

The C2-aryl bromide handle enables rapid diversification through Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids. The 10–100× faster oxidative addition rate of the bromide versus the corresponding chloride analog [1] allows for high-throughput parallel synthesis under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), generating diverse biaryl-pyrazolyl-pyridine libraries for kinase inhibition screening. The 3-methylpyrazole motif is a recognized hinge-binding fragment in ATP-competitive kinase inhibitor design [2].

Synthesis of Tunable Transition Metal Complexes for Homogeneous Catalysis

The 2,6-substitution pattern positions the pyrazole nitrogen for bidentate coordination to late transition metals (e.g., Ru, Ni, Pd), while the single methyl substituent provides sufficient steric bulk to stabilize the metal center without impeding substrate access—a balance not achieved by the unsubstituted or 3,5-dimethyl analogs [3][4]. Such complexes have demonstrated activity in ethylene oligomerization and transfer hydrogenation reactions.

Lead Optimization Programs Requiring Balanced Lipophilicity (LogP 2.3–2.5)

With a predicted LogP of 2.34, this compound occupies a favorable lipophilicity window for orally bioavailable drug candidates. The ΔLogP of +0.31 relative to the unsubstituted analog (LogP 2.03) translates to improved membrane permeability while remaining below the LogP >3 threshold often associated with poor solubility and metabolic instability. This makes it a suitable core scaffold for central nervous system and kinase-targeted programs where balanced physicochemical properties are critical.

Regioisomerically Pure Intermediate for Patent-Protected Pharmaceutical Synthesis

The unambiguous 2,6-substitution pattern, distinct from the commercially available 2,4-regioisomer , provides a structurally defined intermediate for process chemistry routes described in patent literature targeting soluble guanylate cyclase stimulators and PI3Kδ inhibitors [5]. Using the correct regioisomer avoids intellectual property complications and ensures fidelity to the patented synthetic route.

Quote Request

Request a Quote for 2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.